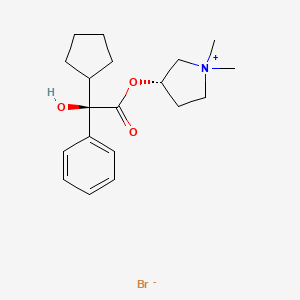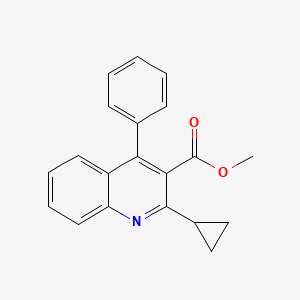
2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid” is a chemical compound with the CAS Number: 1152495-52-7 . It has a molecular weight of 219.2 . The IUPAC name for this compound is oxo(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO4/c13-9-4-2-6-5-7(10(14)11(15)16)1-3-8(6)12-9/h1,3,5H,2,4H2,(H,12,13)(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .
Aplicaciones Científicas De Investigación
Metabolic Regulation and Disease Correction
- Directed Regulation of Multienzyme Complexes : Research has highlighted the significance of synthetic analogs of 2-oxo acids, like 2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid, in regulating the function of 2-oxo acid dehydrogenase complexes. These complexes are pivotal in metabolic processes intersecting sugar and amino acid degradation. Synthetic inhibitors have shown potential in situ and in vivo for revealing functional interactions within metabolic networks, highlighting a path for metabolic engineering and disease correction, especially in the context of neurodegenerative diseases like glutamate excitotoxicity in neurons (Artiukhov, Graf, & Bunik, 2016).
Understanding Prebiotic Chemistry
- Interactions of Nucleic Acid Bases with Minerals : Studies focusing on the interactions between nucleic acid bases and minerals have shed light on the prebiotic chemistry relevant to the origin of life. This research emphasizes the catalytic roles of mineral surfaces in facilitating organic reactions that could lead to the formation of life's building blocks, including carboxylic acids, under primordial conditions (Michálková & Leszczynski, 2011).
Antioxidant Capacity and Reaction Pathways
- Decolorization Assay of Antioxidant Capacity : Investigations into the ABTS radical cation-based assays, which are prevalent in assessing antioxidant capacities, provide insights into the reaction pathways of antioxidants. This research is critical for understanding how complex organic molecules, including synthetic analogs of 2-oxo acids, interact with radicals, potentially contributing to their antioxidant properties (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Therapeutic Applications and Drug Development
- New Anti-HSV Drugs and Tetrahydroisoquinolines : Research into tetrahydroisoquinoline derivatives, which share structural similarities with the compound , reveals their significant potential in therapeutic applications, including anticancer and antiviral activities. These studies underscore the importance of such compounds in developing new medications and treatments (Singh & Shah, 2017).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and it is represented by the GHS07 pictogram .
Mecanismo De Acción
Target of Action
It is a derivative of 3,4-dihydro-2-quinolone, which is used to prepare potent bicyclic peptide deformylase inhibitors with antibacterial effects .
Mode of Action
It is used to synthesize substituted iminopiperidines as inhibitors of human nitric oxide synthase isoforms . This suggests that it may interact with its targets by inhibiting their enzymatic activity, leading to a decrease in the production of nitric oxide.
Biochemical Pathways
Given its role as a precursor in the synthesis of inhibitors of human nitric oxide synthase isoforms , it can be inferred that it may affect the nitric oxide synthesis pathway.
Result of Action
As a precursor in the synthesis of inhibitors of human nitric oxide synthase isoforms , it can be inferred that its action may result in a decrease in the production of nitric oxide at the cellular level.
Propiedades
IUPAC Name |
2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-9-4-2-6-5-7(10(14)11(15)16)1-3-8(6)12-9/h1,3,5H,2,4H2,(H,12,13)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROBXYCNRXJCMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-YL]-1,3-benzenediol](/img/structure/B565814.png)
![4-[2-[2-Hydroxyethyl(Phenyl)amino]-2-Oxidanylidene-Ethyl]-~{n}-Oxidanyl-Benzamide](/img/structure/B565816.png)

![(4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B565820.png)